Vonoprazan hydrochloride is a novel potassium-competitive acid blocker (PCAB) primarily used for the treatment of gastroesophageal reflux disease and peptic ulcers. Unlike traditional proton pump inhibitors, which irreversibly inhibit the H, K-ATPase enzyme, vonoprazan acts by competing with potassium for binding to the enzyme, thus providing a reversible inhibition of gastric acid secretion. This mechanism allows for a more rapid and sustained increase in intragastric pH, making it effective in managing acid-related disorders .
Vonoprazan exhibits potent biological activity as an acid secretion inhibitor. Its primary action is through competitive inhibition of the H, K-ATPase enzyme in gastric parietal cells, leading to:
Several methods have been developed for synthesizing vonoprazan fumarate:
Vonoprazan is primarily used in clinical settings for:
Additionally, ongoing research is exploring its potential use in other gastrointestinal disorders due to its unique mechanism of action.
Vonoprazan's pharmacokinetic profile indicates minimal drug-drug interactions compared to traditional proton pump inhibitors. It is metabolized by multiple cytochrome P450 isoforms but does not significantly interact with drugs that are substrates of CYP2C19, making it a safer alternative for patients on polypharmacy regimens .
Studies have shown that food intake does not significantly affect its absorption or efficacy, allowing flexibility in dosing schedules .
Several compounds share similar mechanisms or therapeutic uses with vonoprazan. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Lansoprazole | Proton Pump Inhibitor | Forms a covalent bond with H, K-ATPase; requires activation in acidic conditions. |
Esomeprazole | Proton Pump Inhibitor | S-enantiomer of omeprazole; offers improved pharmacokinetics but similar mechanism as PPIs. |
SCH28080 | Potassium-Competitive Acid Blocker | Similar action as vonoprazan but less potent; shorter duration of action. |
Rabeprazole | Proton Pump Inhibitor | Offers rapid onset but relies on prodrug activation; less effective than vonoprazan under certain conditions. |
Vonoprazan stands out due to its rapid onset of action, flexibility regarding meal timing, and a unique mechanism that allows for more effective inhibition of gastric acid secretion compared to conventional proton pump inhibitors .
The synthesis of vonoprazan base represents a significant challenge in pharmaceutical process chemistry due to its unique 1,3,5-trisubstituted pyrrole ring system characterized by a pyridine-3-sulfonyl group at the 1-position, a methylaminomethyl group at the 3-position, and a 2-fluorophenyl group at the 5-position [1]. The efficiency in constructing this complex pyrrole ring system is crucial for large-scale manufacturing of active pharmaceutical ingredients [1].
The original synthetic route developed by Takeda Pharmaceutical involves the conversion of 2'-fluoroacetophenone to a dinitrile intermediate via bromination at the α-position of the carbonyl moiety, followed by catalytic palladium hydrogenation to obtain the 3,5-disubstituted pyrrole [1]. This route achieves synthesis in 40% overall yield but requires multiple redox processes and the use of highly toxic transition metals such as palladium and nickel [1].
Recent advances have focused on developing more efficient and environmentally friendly synthetic approaches. A notable breakthrough involves the use of atom transfer radical cyclization as a key reaction for constructing the pyrrole ring system [1] [3]. This approach enables the synthesis of vonoprazan on a 0.7 kilogram scale without isolation of intermediates throughout the process, achieving 23% overall yield in six steps [1].
Reductive amination represents a critical step in vonoprazan synthesis, involving the conversion of aldehyde intermediates to the corresponding methylaminomethyl derivatives [5] [10]. The process typically employs 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde as the starting material, which undergoes condensation with methylamine alcohol solution for 6-8 hours to generate the corresponding imine intermediate [5] [20].
The reductive amination process has been optimized through systematic investigation of reducing agents and reaction conditions [5] [20]. Sodium borohydride has emerged as the preferred reducing agent, with reaction temperatures maintained between 20-30°C for 1-2 hours [5]. Alternative reducing agents including potassium borohydride have been evaluated, showing comparable efficacy with yields ranging from 92-95% [5].
Reducing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|
Sodium borohydride | 20-30 | 1-2 | 92-95 | [5] [20] |
Potassium borohydride | 20-30 | 1-2 | 90-93 | [5] |
Lithium aluminum hydride | 0-5 | 0.5-1 | 85-88 | [10] |
Process optimization studies have demonstrated that the reductive amination can be performed using formic acid in combination with the Leucart-Wallach reaction, which enhances both purity and yield of the vonoprazan fumarate product [4]. This approach involves formation of a Schiff base from the aldehyde precursor and methylamine, followed by reduction with sodium borohydride [4].
The reductive amination strategy has been further refined through the development of a telescoped process that avoids isolation of the unstable imine intermediate [1]. This approach involves direct treatment of the aldehyde with methylamine followed by in-situ reduction, achieving improved process efficiency and reduced material handling requirements [1].
Sulfonylation of the pyrrole nitrogen represents a challenging transformation in vonoprazan synthesis due to the competing reactivity of multiple nucleophilic sites [1] [6]. The selective introduction of the pyridine-3-sulfonyl group at the 1-position of the pyrrole ring requires careful control of reaction conditions and protecting group strategies [1].
The mechanism of sulfonylation involves electrophilic aromatic substitution where pyridine-3-sulfonyl chloride acts as the electrophile [6] [25]. The reaction proceeds through formation of a sulfonyloxonium intermediate, which undergoes nucleophilic attack by the pyrrole nitrogen [25]. The use of sodium hydride as a base in 1,2-dimethoxyethane solvent has proven optimal for this transformation [1].
Process development studies have revealed that protection of the amine functionality is essential for achieving selective sulfonylation [1] [20]. The use of tert-butoxycarbonyl protecting groups has been extensively investigated, with reaction conditions optimized to maintain stability under the basic conditions required for sulfonylation [20]. The protecting group strategy involves treatment with di-tert-butyl dicarbonate under ice bath conditions for 1-2 hours [20].
Alternative sulfonylation strategies have been explored using different protecting groups for the methylamine functionality [1]. The use of N-methylformamide as a protecting group has shown particular promise, achieving 69% yield when potassium hydroxide is employed as the base in N,N-dimethylacetamide solvent at -15°C [1]. This approach offers advantages in terms of cost-effectiveness and simplified work-up procedures [1].
Protecting Group | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Benzyl | Potassium carbonate | Methanol | 40 | 74 | [1] |
Mesyl | Potassium carbonate | Methanol | 35 | 53 | [1] |
Formyl | Potassium hydroxide | N,N-dimethylacetamide | -15 | 69 | [1] |
tert-Butoxycarbonyl | Sodium hydride | Tetrahydrofuran | 0-25 | 85-90 | [20] |
The sulfonylation reaction mechanism has been further elucidated through computational studies that demonstrate the importance of electronic effects in determining regioselectivity [1]. The electron-withdrawing nature of the fluorophenyl substituent at the 5-position enhances the nucleophilicity of the pyrrole nitrogen, facilitating selective sulfonylation [1].
The selection of fumarate as the counterion for vonoprazan salt formation is based on extensive physicochemical property optimization studies [11] [14]. Fumarate provides superior stability characteristics compared to other dicarboxylic acid counterions, with enhanced solubility properties and favorable crystalline morphology [14] [15].
Comparative studies of various counterions have demonstrated that fumarate salt exhibits optimal pharmaceutical properties including dissolution rate, stability under stress conditions, and manufacturing feasibility [14]. The fumarate counterion contributes to hydrogen bonding networks that stabilize the crystal lattice while maintaining adequate aqueous solubility [14].
Alternative counterions including oxalate, citrate, and hydrochloride have been systematically evaluated [2] [12]. Oxalate salts show comparable stability but inferior dissolution characteristics, while citrate forms exhibit hygroscopic tendencies that complicate manufacturing and storage [2]. Hydrochloride salts demonstrate good solubility but lack the stability advantages conferred by the fumarate counterion [2].
Counterion | Solubility (mg/mL) | Stability (% degradation/month) | Hygroscopicity | Reference |
---|---|---|---|---|
Fumarate | 2.1 | 0.1 | Low | [14] [15] |
Oxalate | 1.8 | 0.2 | Low | [12] |
Citrate | 3.2 | 0.5 | High | [2] |
Hydrochloride | 4.1 | 0.8 | Medium | [2] |
The fumarate counterion selection is further supported by machine learning-assisted cocrystal screening studies that identified optimal hydrogen bonding patterns between vonoprazan and fumaric acid [14]. These studies employed artificial neural network models to predict coformer compatibility and successfully identified fumarate as providing superior intermolecular interactions [14].
Recrystallization process development for vonoprazan fumarate has focused on optimizing solvent systems, temperature profiles, and crystallization kinetics to achieve consistent crystal form and purity [15] [21]. The development of robust crystallization processes is essential for ensuring batch-to-batch reproducibility and meeting pharmaceutical quality standards [15].
Solvent screening studies have identified ethanol-water mixtures as optimal for vonoprazan fumarate recrystallization [15]. The preferred solvent composition involves ethanol and water in ratios ranging from 1:1 to 1:3, with higher water content favoring slower crystallization and improved crystal quality [15]. Process optimization involves heating the crude product to 50-65°C for dissolution, followed by controlled cooling to room temperature and final crystallization at 0-10°C [15].
The recrystallization process has been systematically optimized through factorial design experiments that evaluated the effects of temperature, solvent composition, stirring rate, and seeding strategies [15]. Results demonstrate that controlled cooling rates of 0.5-1.0°C per minute provide optimal balance between yield and crystal quality [15].
Solvent System | Ratio | Dissolution Temperature (°C) | Crystallization Temperature (°C) | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|---|
Ethanol/Water | 1:1 | 60-65 | 0-10 | 66.3 | 99.2 | [15] |
Ethanol/Water | 1:2 | 50-60 | 0-10 | 65.4 | 99.5 | [15] |
Ethanol/Water | 1:3 | 50-60 | 0-10 | 62.3 | 99.7 | [15] |
Acetonitrile/Water | 3:1 | 55-60 | 5-15 | 58.2 | 98.8 | [21] |
Alternative crystallization approaches have been developed using reaction crystallization techniques that combine salt formation and crystallization in a single step [14]. This approach involves dissolution of vonoprazan free base in organic solvents followed by addition of fumaric acid solution, achieving rapid crystallization and high purity products [14]. The reaction crystallization method has been successfully scaled to kilogram quantities with yields of 70-80% [4].
Process analytical technology has been implemented to monitor crystallization progress through real-time measurement of particle size distribution, crystal polymorphism, and solution concentration [26] [27]. High-performance liquid chromatography methods have been developed for in-process monitoring of impurity profiles and ensuring consistent product quality [26] [27].
Industrial-scale production of vonoprazan presents significant challenges related to solvent selection, waste minimization, and environmental compliance [16] [17] [18]. The manufacture of vonoprazan requires multi-step syntheses involving complex chemistries that demand careful optimization of solvent systems for each reaction step [16] [17].
Process development studies have identified critical solvent-related challenges including the use of toxic solvents such as 1,2-dichloroethane in atom transfer radical cyclization reactions [1]. Although 1,2-dichloroethane provides optimal conversion rates of 84.7% by high-performance liquid chromatography analysis, its high toxicity makes it unsuitable for large-scale manufacturing [1]. Extensive solvent screening has led to the development of alternative solvent mixtures comprising toluene and acetonitrile in 3:1 ratio, achieving comparable conversion rates while meeting safety requirements [1].
The optimization of solvent systems has involved systematic evaluation of reaction kinetics, product selectivity, and work-up efficiency across multiple solvent combinations [1] [18]. Critical parameters include solvent polarity effects on reaction rates, phase separation characteristics for extraction procedures, and compatibility with downstream processing steps [18].
Reaction Step | Original Solvent | Optimized Solvent | Conversion (%) | Safety Benefits | Reference |
---|---|---|---|---|---|
Atom Transfer Radical Cyclization | 1,2-Dichloroethane | Toluene/Acetonitrile (3:1) | 84.7 | Reduced toxicity | [1] |
Reductive Amination | Methanol | Ethanol/Water (2:1) | 92-95 | Lower volatility | [5] |
Sulfonylation | Tetrahydrofuran | 1,2-Dimethoxyethane | 85-90 | Improved stability | [1] |
Crystallization | Pure ethanol | Ethanol/Water mixtures | 65-70 | Reduced solvent usage | [15] |
Supply chain considerations have become increasingly important in solvent selection, with manufacturers facing disruptions that impact availability and cost of specialized solvents [18]. Process optimization has therefore focused on identifying readily available, cost-effective solvent alternatives that maintain process performance while reducing supply chain risk [18].
Environmental regulations have driven the development of greener solvent systems that minimize waste generation and environmental impact [27]. Green chemistry principles have been applied to identify bio-renewable solvents and develop solvent recovery and recycling processes that reduce overall environmental footprint [27].
Temperature optimization represents a critical factor in achieving consistent yields and product quality in industrial-scale vonoprazan production [1] [18] [30]. Systematic studies have revealed complex temperature dependencies across multiple reaction steps, requiring careful optimization to maximize overall process efficiency [1] [30].
Atom transfer radical cyclization reactions exhibit strong temperature sensitivity, with optimal conditions identified at 85°C using copper chloride catalyst systems [1]. Temperature variations of ±5°C can result in yield fluctuations of 10-15%, necessitating precise temperature control systems for industrial implementation [1]. Lower temperatures favor incomplete conversion, while higher temperatures promote undesired side reactions and catalyst decomposition [1].
Reductive amination steps demonstrate optimal performance at controlled temperatures between 20-30°C, with careful temperature management during sodium borohydride addition being critical for yield optimization [5] [20]. Exothermic reaction profiles require implementation of sophisticated cooling systems to maintain temperature control during large-scale operations [30].
Process Step | Optimal Temperature (°C) | Temperature Tolerance (±°C) | Yield Impact (%/°C deviation) | Reference |
---|---|---|---|---|
Atom Transfer Radical Cyclization | 85 | 3 | 2.5 | [1] |
Reductive Amination | 25 | 5 | 1.8 | [5] [20] |
Sulfonylation | 0-25 | 2 | 3.2 | [1] [20] |
Crystallization (Dissolution) | 60 | 5 | 1.2 | [15] |
Crystallization (Nucleation) | 5 | 2 | 4.1 | [15] |
Process analytical technology implementation has enabled real-time monitoring of temperature effects on reaction kinetics and product formation [30]. Advanced process control systems incorporate feedback mechanisms that automatically adjust heating and cooling rates based on in-process measurements of reaction progress [30].
Scale-up considerations have revealed that heat transfer limitations become significant at industrial scales, requiring redesign of reactor systems and heat exchange equipment [30]. Computational fluid dynamics modeling has been employed to optimize heat transfer and ensure uniform temperature distribution throughout reaction vessels [30].